ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, thiazolopyrimidine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, which may exhibit similar chemical properties.
Uniqueness
The uniqueness of ETHYL (2Z)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and the potential biological activities they confer.
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)21-15(2)27-26-28(22(21)17-11-7-8-12-18(17)31-3)24(29)20(35-26)14-16-10-9-13-19(32-4)23(16)33-5/h7-14,22H,6H2,1-5H3/b20-14- |
InChI Key |
NIYVMROROSQKHJ-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C |
Origin of Product |
United States |
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